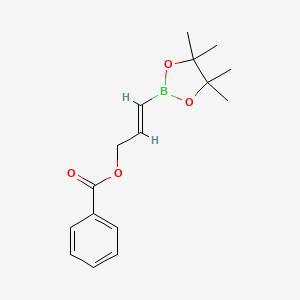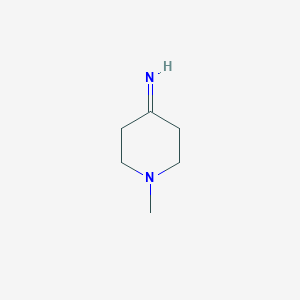![molecular formula C16H13N3O2 B14150431 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 849029-10-3](/img/structure/B14150431.png)
3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that contains both indole and furan moieties. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The furan moiety can be introduced through a subsequent alkylation reaction using furan-2-ylmethyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Substituting agents: Halides, nitriles, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Aplicaciones Científicas De Investigación
3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The furan ring may also contribute to the compound’s biological activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
3-(furan-2-ylmethyl)-1H-indole: Shares structural similarities and may exhibit similar biological activities.
Uniqueness
What sets 3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of indole and furan moieties, which may result in distinct biological activities and applications. The presence of the pyrimido[5,4-b]indol-4-one core also adds to its structural complexity and potential for diverse chemical reactivity .
Propiedades
Número CAS |
849029-10-3 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-10-4-5-12-13(7-10)18-15-14(12)17-9-19(16(15)20)8-11-3-2-6-21-11/h2-7,9,18H,8H2,1H3 |
Clave InChI |
WHAFBPSURPUZOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=CO4 |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methoxyphenyl)-3-(4-methylphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-1-ium](/img/structure/B14150351.png)


![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)



![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)

